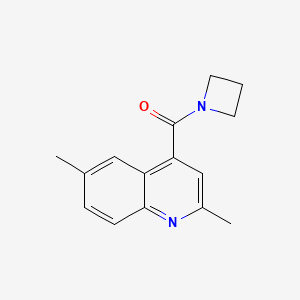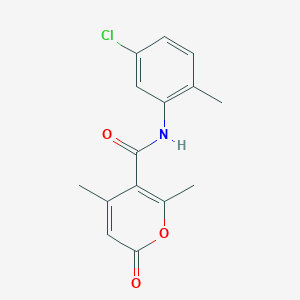![molecular formula C13H18N4O B7473585 N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide](/img/structure/B7473585.png)
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide, also known as JNJ-55511118, is a selective and potent antagonist of the orexin-2 receptor. Orexins are neuropeptides that regulate a variety of physiological processes, including sleep-wake cycles, appetite, and energy metabolism. The orexin-2 receptor is primarily expressed in the brain and is involved in the regulation of wakefulness and arousal. JNJ-55511118 has been studied extensively for its potential therapeutic applications in sleep disorders, obesity, and addiction.
Mécanisme D'action
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide is a selective antagonist of the orexin-2 receptor, which is primarily expressed in the brain. By blocking the activity of the orexin-2 receptor, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide reduces the activity of the orexin system, which is involved in the regulation of wakefulness and arousal. This leads to increased sleep time and improved sleep quality, as well as reduced food intake and body weight in animal models of obesity. N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide has also been shown to reduce drug-seeking behavior in animal models of addiction, possibly by modulating the activity of the mesolimbic dopamine system.
Biochemical and Physiological Effects
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide has been shown to have a number of biochemical and physiological effects, primarily related to its activity as an orexin-2 receptor antagonist. In animal models, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide has been shown to increase sleep time and improve sleep quality, reduce food intake and body weight, and reduce drug-seeking behavior. These effects are thought to be mediated by the orexin system, which is involved in the regulation of a variety of physiological processes, including sleep-wake cycles, appetite, and energy metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide has several advantages for use in laboratory experiments. It is a highly selective and potent antagonist of the orexin-2 receptor, making it a useful tool for studying the role of the orexin system in various physiological processes. N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide has also been shown to be effective in animal models of sleep disorders, obesity, and addiction, making it a promising candidate for further research in these areas.
One limitation of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide is that it is a relatively new compound, and its long-term safety and efficacy have not yet been established. In addition, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide is not currently approved for human use, so its potential therapeutic applications in humans are still unknown.
Orientations Futures
There are several future directions for research on N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide. One area of interest is the potential therapeutic applications of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide in sleep disorders, obesity, and addiction. Further research is needed to determine the safety and efficacy of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide in humans, as well as the optimal dosing and administration regimens.
Another area of interest is the role of the orexin system in other physiological processes, such as stress, anxiety, and mood disorders. N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide may be a useful tool for studying the role of the orexin system in these processes, and may have potential therapeutic applications in these areas as well.
Overall, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide is a promising compound with potential therapeutic applications in a variety of physiological processes. Further research is needed to fully understand its mechanisms of action and potential therapeutic benefits, but it represents a promising area of research for the future.
Méthodes De Synthèse
The synthesis of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide involves several steps, starting with the reaction of 2,6-dichloropyridine with 1,3-dimethyl-1H-pyrazole in the presence of a base to form 1,3-dimethylpyrazolo[3,4-b]pyridine. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride to yield N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide. The synthesis of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide has been optimized for high yield and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide has been extensively studied for its potential therapeutic applications in sleep disorders, obesity, and addiction. In preclinical studies, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide has been shown to increase sleep time and improve sleep quality, making it a promising candidate for the treatment of insomnia and other sleep disorders. N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide has also been shown to reduce food intake and body weight in animal models of obesity, suggesting that it may have potential as an anti-obesity drug. In addition, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide has been shown to reduce drug-seeking behavior in animal models of addiction, indicating that it may be useful in the treatment of substance abuse disorders.
Propriétés
IUPAC Name |
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-8-10-6-9(15-12(18)13(2,3)4)7-14-11(10)17(5)16-8/h6-7H,1-5H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJFUCVMOMBCML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)NC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-(dimethylamino)-2-oxoethyl]-N,3,5-trimethylbenzamide](/img/structure/B7473546.png)



![N-[2-(dimethylamino)-2-oxoethyl]-N,2,5-trimethylbenzamide](/img/structure/B7473574.png)


